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Compound of Interest

Compound Name: acetylpheneturide

Cat. No.: B1171398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acetylpheneturide, known by the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a

chemical compound with anticonvulsant properties. This technical guide provides a

comprehensive overview of its synthesis and characterization, designed for professionals in the

fields of chemical research and drug development. The following sections detail the synthetic

pathway, experimental protocols, and in-depth characterization of this compound.

Synthesis of Acetylpheneturide
The synthesis of acetylpheneturide, also referred to as 1-acetyl-3-(2-phenylbutyryl)urea, can

be achieved through the acylation of urea with an appropriate acyl chloride. This method is a

common and effective route for the formation of N-acylureas.

Synthesis Workflow
The logical workflow for the synthesis of acetylpheneturide involves the preparation of the

necessary acyl chloride followed by its reaction with acetylurea.
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Caption: Synthesis workflow for acetylpheneturide.

Experimental Protocol for Synthesis
Materials:

2-Phenylbutanoic acid

Thionyl chloride (SOCl₂)

Acetylurea

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Pyridine (optional, as a base)

Procedure:

Formation of 2-Phenylbutanoyl Chloride:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2-phenylbutanoic acid in an excess of thionyl chloride.
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Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by

the cessation of gas (HCl and SO₂) evolution.

After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure. The crude 2-phenylbutanoyl chloride is obtained as the residue.

Synthesis of Acetylpheneturide:

Dissolve acetylurea in an anhydrous solvent in a separate reaction flask.

To this solution, add the freshly prepared 2-phenylbutanoyl chloride dropwise at room

temperature with constant stirring. An inert atmosphere (e.g., nitrogen or argon) is

recommended.

If desired, a base such as pyridine can be added to neutralize the HCl generated during

the reaction.

Allow the reaction mixture to stir at room temperature for several hours or until the reaction

is complete (monitored by Thin Layer Chromatography).

Upon completion, the reaction mixture is worked up by washing with water and a dilute

base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and

byproducts.

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield the crude acetylpheneturide.

The crude product can be purified by recrystallization from a suitable solvent, such as

dilute alcohol, to obtain pure crystals of acetylpheneturide.[1]

Characterization of Acetylpheneturide
The synthesized acetylpheneturide should be thoroughly characterized to confirm its identity

and purity. The following table summarizes the key physical and spectroscopic data for

acetylpheneturide.
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Property Value

Molecular Formula C₁₃H₁₆N₂O₃

Molecular Weight 248.28 g/mol [2]

IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[2]

Appearance Solid powder[3]

Melting Point 100-101 °C[1]

Solubility Soluble in DMSO[3]

Purity >98% (as per Certificate of Analysis)[3]

Storage Condition
Dry, dark, and at 0 - 4 °C for short term or -20

°C for long term[3]

Table 1: Physical and Chemical Properties of Acetylpheneturide.

Spectroscopic and Chromatographic Data
Detailed spectroscopic and chromatographic analyses are essential for the structural

elucidation and purity assessment of acetylpheneturide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of acetylpheneturide is expected to show distinct

signals corresponding to the aromatic protons of the phenyl group, the methine proton

adjacent to the phenyl group, the methylene and methyl protons of the ethyl group, and the

methyl protons of the acetyl group. The chemical shifts (δ) are reported in parts per million

(ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique

carbon environments in the molecule, including the carbonyl carbons, aromatic carbons, and

aliphatic carbons.

2. Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

LC-MS (Liquid Chromatography-Mass Spectrometry):

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

Precursor Adduct: [M+H]⁺.[2]

Observed m/z: 249.123362.[2]

Column: InertSustain C18 (2.1 x 100 mm, 2.1 µm).[2]

Retention Time: 8.901 min.[2]

3. Infrared (IR) Spectroscopy

The IR spectrum of acetylpheneturide will show characteristic absorption bands for its

functional groups. Key expected peaks include:

N-H stretching vibrations.

C=O stretching vibrations for the amide and urea carbonyl groups.

C-H stretching for the aromatic and aliphatic groups.

C=C stretching for the aromatic ring.

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized acetylpheneturide. A

typical reversed-phase HPLC method would be employed.

Column: A C18 column is commonly used.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or

methanol. The exact composition would need to be optimized for the best separation.
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Detection: UV detection at a wavelength where the compound exhibits significant

absorbance.

Experimental Workflow for Characterization

Crude Acetylpheneturide Purification
(Recrystallization) Pure Acetylpheneturide Characterization

NMR Spectroscopy
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Data Analysis and
Structural Confirmation
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Caption: Workflow for the purification and characterization of acetylpheneturide.

Conclusion
This technical guide has outlined a viable synthetic route to acetylpheneturide and detailed

the necessary characterization techniques to ensure its identity and purity. The provided

experimental frameworks serve as a solid foundation for researchers and scientists in the

synthesis and analysis of this and related N-acylurea compounds. Adherence to these detailed

protocols will facilitate the reproducible synthesis and rigorous characterization required in a

professional drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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